molecular formula C7H15NO2 B1271929 3-Amino-5-methylhexanoic acid CAS No. 3653-34-7

3-Amino-5-methylhexanoic acid

Cat. No. B1271929
CAS RN: 3653-34-7
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
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Description

3-Amino-5-methylhexanoic acid (also known as AMH) is an important organic compound with a wide range of applications in biochemical and physiological research. AMH is a versatile compound with a wide range of uses in laboratory experiments and scientific research. It is an important component of several metabolic pathways and has been used to study the biological effects of various drugs, hormones, and other compounds. AMH is also used in the synthesis of other compounds, and its ability to bind to proteins makes it useful for studying protein-protein interactions.

Scientific Research Applications

Synthesis and Production

  • Enantioselective Synthesis : A concise enantioselective synthesis method for 3-aminomethyl-5-methylhexanoic acid has been developed. This involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst, followed by hydrogenation of the nitrile to produce the compound in high yield and purity (Burk et al., 2003).

  • Chemoenzymatic Manufacturing Process : A new manufacturing process using Lipolase, a commercially available lipase, has been developed for the production of 3-aminomethyl-5-methylhexanoic acid. This process is notable for setting the stereocenter early in the synthesis, enabling facile racemization and reuse of the compound, and reducing organic solvent usage (Martínez et al., 2008).

  • Improved Enantioselective Enzymatic Synthesis : An improved synthesis route for 3-aminomethyl-5-methylhexanoic acid, utilizing a liquid enzyme, has been developed. This method enhances the chiral purity, yield, and overall purity of the final product (Jayachandra, 2018).

Applications in Agriculture and Biology

  • Plant Elicitor : 3-Amino-5-methylhexanoic acid has been found to induce resistance in plants against temperature stress and pathogen attack. It exhibits potential as a natural elicitor for protecting plants against biotic and abiotic stresses (Wang et al., 2022).

Solubility Studies

  • Solubility Analysis : The solubility of 3-aminomethyl-5-methylhexanoic acid in various solvent mixtures has been studied. This research helps in understanding the influence of temperature and solvent composition on its solubility, which is crucial for its application in different fields (Cogoni et al., 2016).

Novel Compounds and Derivatives

  • Cyclodepsipeptide Synthesis : this compound is used in the synthesis of novel compounds like cyclodepsipeptides, which have potential applications in various biomedical fields (Gunasekera et al., 2008).

  • Antidyslipidemic and Antioxidant Activity : Unusual amino acids like this compound have shown potential in lipid-lowering and antioxidant activities in biological systems (Prasad et al., 2013).

  • Nonlinear Optical Material Analysis : A study on 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid analyzed its structure, spectroscopic signatures, and nonlinear optical properties. This research is significant for developing new materials with specific optical properties (Poojith et al., 2020).

Mechanism of Action

Target of Action

3-Amino-5-methylhexanoic acid, also known as β-Homoleucine , is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . Its primary target is likely to be the GABA receptors in the nervous system .

Mode of Action

The compound interacts with its targets by mimicking the structure of GABA, which allows it to bind to GABA receptors . This binding can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the nervous system .

Biochemical Pathways

Given its structural similarity to gaba, it may influence the gabaergic system, which plays a crucial role in the regulation of neuronal excitability .

Pharmacokinetics

It’s worth noting that the compound’s pKa is predicted to be 3.81 , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound are likely to be related to its influence on the GABAergic system . By interacting with GABA receptors, it could potentially alter neuronal signaling, which may have various downstream effects depending on the specific context within the nervous system .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH could impact the compound’s ionization state, potentially affecting its absorption and distribution . Additionally, the presence of other substances that interact with GABA receptors could potentially influence the compound’s efficacy .

Safety and Hazards

The compound may cause an allergic skin reaction (H317). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

3-Amino-5-methylhexanoic acid plays a significant role in biochemical reactions due to its stability and resistance to proteases and peptidases. This compound interacts with various enzymes and proteins, forming well-ordered secondary structures such as helices, turns, and sheets. The stability of this compound to metabolism and slow microbial degradation makes it a valuable component in biochemical studies .

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its stability allows it to persist in cellular environments, affecting the function of cells by modulating signaling pathways and gene expression. This compound’s impact on cellular metabolism includes altering metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The unique structure of this compound allows it to interact with specific proteins and enzymes, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and resistance to degradation. Studies have shown that this compound remains stable under various conditions, exhibiting long-term effects on cellular function. Its slow degradation rate ensures that its biochemical properties are retained over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact on cellular processes changes significantly with varying dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its presence can influence metabolic flux and alter metabolite levels, contributing to its role in cellular metabolism. The compound’s stability and resistance to degradation make it a crucial component in studying metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites within the cell. The transport mechanisms play a vital role in determining the compound’s cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

properties

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-beta -Homoleucine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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